Cas no 1398053-00-3 (1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene)

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene 化学的及び物理的性質
名前と識別子
-
- 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
- 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)pyrene
- BS-47718
- 1,3,6,8-Tetra (Pinacolyl) Pyrene
- 1398053-00-3
- CS-0110388
- Pyrene-1,3,6,8-tetrakis(boronic Acid Pinacol Ester)
- 1,3,6,8-Tetrakis(4,4,5 ,5-tetramethyl- 1,3 ,2-dioxaborolan-2-yl)pyrene
- YSWG681
- 4,4,5,5-tetramethyl-2-[3,6,8-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-1-yl]-1,3,2-dioxaborolane
- MFCD34469727
- doi:10.14272/LVHDPHZXHAGSPT-UHFFFAOYSA-N.1
- SCHEMBL13855203
- E81327
- 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
-
- インチ: 1S/C40H54B4O8/c1-33(2)34(3,4)46-41(45-33)27-21-28(42-47-35(5,6)36(7,8)48-42)24-19-20-26-30(44-51-39(13,14)40(15,16)52-44)22-29(25-18-17-23(27)31(24)32(25)26)43-49-37(9,10)38(11,12)50-43/h17-22H,1-16H3
- InChIKey: LVHDPHZXHAGSPT-UHFFFAOYSA-N
- SMILES: O1B(C2C([H])=C(B3OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O3)C3C([H])=C([H])C4C(B5OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O5)=C([H])C(B5OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O5)=C5C([H])=C([H])C=2C=3C=45)OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 精确分子量: 706.4190893g/mol
- 同位素质量: 706.4190893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 52
- 回転可能化学結合数: 4
- 複雑さ: 1150
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.8
じっけんとくせい
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181028-250mg |
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene |
1398053-00-3 | 97% | 250mg |
¥252.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181028-5g |
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene |
1398053-00-3 | 97% | 5g |
¥2910.00 | 2023-11-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T932802-1g |
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene |
1398053-00-3 | 97% | 1g |
¥918.90 | 2022-09-28 | |
Chemenu | CM562020-1g |
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene |
1398053-00-3 | 97% | 1g |
$*** | 2023-03-30 | |
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL3803559-1g |
2,2',2'',2'''-(1,3,6,8-Pyrenetetrayl)tetrakis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] |
1398053-00-3 | 95% | 1g |
¥1100 | 2023-11-08 | |
Aaron | AR01LSLK-100mg |
1,3,6,8-Tetra (Pinacolyl) Pyrene |
1398053-00-3 | 97% | 100mg |
$12.00 | 2025-02-11 | |
Aaron | AR01LSLK-10g |
1,3,6,8-Tetra (Pinacolyl) Pyrene |
1398053-00-3 | 97% | 10g |
$602.00 | 2025-02-11 | |
Aaron | AR01LSLK-1g |
1,3,6,8-Tetra (Pinacolyl) Pyrene |
1398053-00-3 | 97% | 1g |
$112.00 | 2025-02-11 | |
1PlusChem | 1P01LSD8-100mg |
1,3,6,8-Tetra (Pinacolyl) Pyrene |
1398053-00-3 | 97% | 100mg |
$12.00 | 2024-06-21 | |
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL3803559-5g |
2,2',2'',2'''-(1,3,6,8-Pyrenetetrayl)tetrakis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] |
1398053-00-3 | 95% | 5g |
¥4000 | 2023-11-08 |
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyreneに関する追加情報
1,3,6,8-Tetrakis(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyrene: A Comprehensive Overview
The compound with CAS No. 1398053-00-3, known as 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene, is a highly specialized aromatic compound that has garnered significant attention in the fields of materials science and organic electronics. This molecule is characterized by its pyrene core substituted at the 1-, 3-, 6-, and 8-positions with tetramethyl-dioxaborolane groups. The dioxaborolane groups are known for their unique electronic properties and have been extensively studied for their applications in various advanced materials.
Recent studies have highlighted the potential of this compound in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyrene backbone provides a rigid π-system that facilitates efficient charge transport and energy transfer processes. The substitution pattern of the dioxaborolane groups at the four positions of the pyrene ring further enhances its electronic properties by introducing steric hindrance and modulating the molecule's conjugation length. This makes it an ideal candidate for applications requiring high stability and efficiency in electronic devices.
One of the most notable advancements involving this compound is its role in boron-based semiconductors. Researchers have demonstrated that the incorporation of dioxaborolane groups into the pyrene framework significantly improves the molecule's ability to act as an electron acceptor in organic solar cells. This improvement is attributed to the enhanced electron-deficient nature of the boron-containing groups, which facilitates better charge separation at the donor-acceptor interface.
Moreover, the synthesis of this compound has been optimized through innovative methodologies that ensure high yield and purity. The use of transition metal catalysts in its preparation has been particularly effective in achieving precise control over the substitution pattern on the pyrene ring. This level of control is crucial for maintaining the desired electronic properties of the final product.
In terms of structural characterization, modern analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the spatial arrangement of substituents on the pyrene core. These studies have revealed that the tetramethyl-dioxaborolane groups adopt specific orientations that minimize steric strain while maximizing π-conjugation within the molecule.
The application potential of this compound extends beyond traditional electronics into emerging fields such as bioelectronics and nanotechnology. Its ability to self-assemble into ordered nanostructures has opened new avenues for its use in creating ultra-thin films with tailored electronic properties. These films can serve as functional layers in devices such as sensors and transistors.
Looking ahead, ongoing research is focused on further enhancing the performance of this compound by modifying its substituents or incorporating additional functional groups. For instance, researchers are exploring ways to introduce electron-withdrawing or donating groups to fine-tune its electronic characteristics for specific applications.
In conclusion, 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene represents a cutting-edge material with immense potential in various technological domains. Its unique combination of structural features and electronic properties positions it as a key player in advancing next-generation organic electronic devices.
1398053-00-3 (1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene) Related Products
- 66754-13-0(D-Trimannuronic acid)
- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)
- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)
